N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-11-4-3-5-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)26-17(21-15)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGFOVZYBKGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiazolo-pyrimidine core linked to a chlorophenyl group and a pyrrolidine moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from the literature.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. For instance:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| PYZ3 | 0.011 | COX-II Inhibitor |
| PYZ4 | 0.200 | COX-II Selective Inhibitor |
These compounds demonstrated anti-inflammatory effects comparable to established drugs like Rofecoxib and Celecoxib .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.
The mechanism through which this compound exerts its biological effects appears to involve modulation of inflammatory pathways and inhibition of key enzymes involved in cancer progression. Specifically, it has been suggested that the compound may inhibit NF-kB signaling pathways and reduce the expression of pro-inflammatory cytokines .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Inflammation : A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting COX enzymes and decreasing cytokine levels.
- Anticancer Screening : Another study assessed the anticancer properties of this compound against multiple cancer cell lines, confirming its potential as a lead compound for further development.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In silico studies have indicated that it may act as an inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase.
| Study | Findings |
|---|---|
| Suggested that modifications to the compound could enhance its anti-inflammatory effects through targeted enzyme inhibition. |
Drug Development
The unique structural features of this compound make it a candidate for further development as a pharmaceutical agent. Its ability to target specific biological pathways can be harnessed in creating new therapeutic agents for diseases such as cancer and inflammatory disorders.
Synthesis and Modification
Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties. Various synthetic routes have been explored to modify the core structure while maintaining its biological activity.
| Modification | Impact |
|---|---|
| Introduction of different substituents on the phenyl ring | Enhanced solubility and bioavailability |
| Alteration of the pyrrolidine moiety | Improved interaction with target proteins |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives revealed that specific modifications significantly increased their cytotoxic effects against breast cancer cells. The study highlighted the importance of the chlorophenyl group in enhancing activity against multidrug-resistant cancer cell lines.
Case Study 2: Inflammatory Disease Models
In animal models of inflammation, compounds structurally related to this compound showed promise in reducing markers of inflammation and improving clinical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
